molecular formula C13H17N B2743261 2-(tert-pentyl)-1H-indole CAS No. 59321-54-9

2-(tert-pentyl)-1H-indole

Cat. No. B2743261
CAS RN: 59321-54-9
M. Wt: 187.286
InChI Key: XFESXIOSONIVKO-UHFFFAOYSA-N
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Description

Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The term “tert-pentyl” refers to a tertiary pentyl group, which is a pentyl group (five carbon atoms) with the functional group attached to a tertiary carbon atom (a carbon atom connected to three other carbon atoms). Therefore, “2-(tert-pentyl)-1H-indole” would be an indole molecule with a tert-pentyl group attached at the 2-position .


Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution at the 2-position of the indole ring. A possible method for synthesizing “this compound” could involve the reaction of an appropriate tert-pentyl electrophile with indole .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an indole core with a tert-pentyl group attached at the 2-position. The exact structure would depend on the specific configuration of the tert-pentyl group .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of the tert-pentyl group may influence the reactivity of the indole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the specific configuration of the tert-pentyl group. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

  • Photocatalytic Applications : Indole and its derivatives, including "2-(tert-pentyl)-1H-indole," have been used in photocatalytic dearomative intermolecular [2 + 2] cycloaddition reactions. These reactions are important for building molecular complexity in drug discovery programs, demonstrating significant potential in the creation of complex molecules with unique properties (Oderinde et al., 2020).

  • Organocatalytic Applications : Indole scaffolds are recognized for their representation in many natural isolates and medicinal agents. New strategies for asymmetric access to these structures, involving the amine catalyzed alkylation of indoles, have been developed, showcasing the versatility of indole compounds in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).

  • Synthesis of Gamma-Carbolines : Research has shown the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into various gamma-carboline derivatives, highlighting the indole ring's role in generating complex heterocycles used in pharmaceutical research (Zhang & Larock, 2003).

  • Protein Tyrosine Phosphatase Inhibitory Activities : Certain indole-diterpenoids, derived from marine-derived fungi, show inhibitory activities against protein tyrosine phosphatase 1B, indicating potential therapeutic applications in diseases related to this enzyme's function (Zhou et al., 2019).

  • Prenylation in Alkaloid Synthesis : The prenylation of indoles, including tert-prenylation, is crucial in the synthesis of biologically active indole alkaloids. This process is significant in natural product synthesis and has applications in medicinal chemistry (Lindel et al., 2012).

  • Palladium-Catalyzed Reactions : Indole derivatives play a key role in palladium-catalyzed reactions, crucial for the synthesis of a wide range of biologically active compounds. This highlights the importance of indole nucleus in modern organic synthesis, particularly in pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Mechanism of Action

The mechanism of action of “2-(tert-pentyl)-1H-indole” would depend on its specific biological or chemical activity. For example, some indole derivatives are known to interact with biological receptors such as the GABA A receptors .

Safety and Hazards

The safety and hazards associated with “2-(tert-pentyl)-1H-indole” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to the relevant safety data sheets for specific information .

Future Directions

The future research directions for “2-(tert-pentyl)-1H-indole” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. This could involve investigating its biological activity, studying its reactivity in various chemical reactions, or developing new methods for its synthesis .

properties

IUPAC Name

2-(2-methylbutan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-13(2,3)12-9-10-7-5-6-8-11(10)14-12/h5-9,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESXIOSONIVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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